S-(beta-Propiophenone)thiamine
Description
S-(beta-Propiophenone)thiamine is a synthetic thiamine (vitamin B1) derivative characterized by a propionphenone group attached to the thiazolium ring of thiamine. This structural modification aims to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability, while retaining or amplifying the vitamin’s coenzymatic and non-coenzymatic functions. Thiamine derivatives are critical in cellular energy metabolism, acting as cofactors for enzymes like pyruvate dehydrogenase and transketolase .
Properties
CAS No. |
28568-54-9 |
|---|---|
Molecular Formula |
C21H27ClN4O3S |
Molecular Weight |
451 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(3-oxo-3-phenylpropyl)sulfanylpent-2-en-2-yl]formamide;hydrochloride |
InChI |
InChI=1S/C21H26N4O3S.ClH/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17;/h3-7,12,14,26H,8-11,13H2,1-2H3,(H2,22,23,24);1H/b20-15-; |
InChI Key |
VKPDNQYVPBUXHS-CRDKNBMZSA-N |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCCC(=O)C2=CC=CC=C2)C.Cl |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCO)\SCCC(=O)C2=CC=CC=C2)/C.Cl |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCCC(=O)C2=CC=CC=C2)C.Cl |
Synonyms |
S-(beta-propiophenone)thiamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Thiamine derivatives vary in phosphorylation status, side-chain modifications, and bioavailability. Key compounds include:
- This compound vs. Benfotiamine: Both are synthetic, lipid-soluble derivatives, but benfotiamine’s open-ring structure facilitates passive intestinal absorption, whereas this compound’s propionphenone group may alter protein-binding affinity or enzymatic interactions .
- TDP vs. This compound: TDP is the primary active coenzyme, while this compound’s role remains investigational. Structural changes in the thiazolium ring (e.g., propionphenone) could disrupt π–π stacking with proteins like ThiT, reducing binding affinity by 30–4000-fold compared to unmodified thiamine .
Bioavailability and Metabolic Stability
- Thiamine Hydrochloride : Poor enteral absorption (1.2 mg absorbed per 50 mg dose); parenteral administration bypasses this limitation .
- Benfotiamine : 3.6x higher bioavailability than thiamine due to lipid solubility .
- This compound: Propionphenone may enhance membrane permeability, but its degradation kinetics (pH-dependent, first-order) require further study .
Stability and Interactions
- Degradation: Thiamine degrades via first-order kinetics at pH 3; propionphenone modification may stabilize the thiazolium ring against hydrolysis .
- Antioxidant Effects: Thiamine pyrophosphate enhances chelating properties in tea extracts, but this compound’s impact on redox balance is unknown .
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